molecular formula C12H11F3O2 B8160102 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8160102
M. Wt: 244.21 g/mol
InChI Key: GPVXFYKYTGWQLG-UHFFFAOYSA-N
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Description

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a trifluoropropoxy group attached to an indanone core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3,3,3-trifluoropropanol with an appropriate indanone derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropionic acid: Shares the trifluoropropyl group but differs in the core structure.

    Indole derivatives: Similar indanone core but different substituents.

Uniqueness

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the trifluoropropoxy group and the indanone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(3,3,3-trifluoropropoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)5-6-17-9-3-1-8-2-4-11(16)10(8)7-9/h1,3,7H,2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVXFYKYTGWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one (3.0 g, 20.3 mmol) in THF (140 mL) were triphenylphosphine (7.97 g, 30.4 mmol) and 3,3,3-trifluoropropan-1-ol (1.963 mL, 22.27 mmol) added. Diisopropyl azodicarboxylate (5.98 mL, 30.4 mmol) was added dropwise and the mixture was left stirring at r.t. overnight. Since there was starting material remaining, 3,3,3-trifluoro-1-propanol (0.892 mL, 10.1 mmol) was added dropwise and stirring was continued. After 30 min the mixture was heated to 40° C. and after 1 h the mixture was concentrated. The crude product was purified by flash chromatography (0-12% EtOAc in heptane as eluent) to afford 1.08 g (22% yield) of the title compound (containing some diisopropyl azodicarboxylate): 1H NMR (500 MHz, CDCl3) δ 2.65 (qt, 2 H), 2.71-2.77 (m, 2 H), 3.05-3.13 (m, 2 H), 4.23 (t, 2 H), 7.17-7.23 (m, 2 H), 7.40 (d, 1 H); MS (ES+) m/z 245 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
1.963 mL
Type
reactant
Reaction Step Three
Quantity
5.98 mL
Type
reactant
Reaction Step Four
Quantity
0.892 mL
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Six
Yield
22%

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